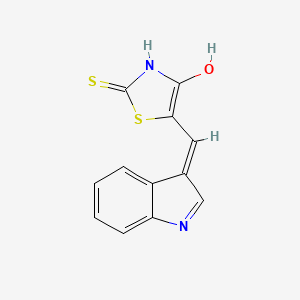

Rhodanine, 5-(3-indolylmethylene)-

Beschreibung

Eigenschaften

CAS-Nummer |

73855-59-1 |

|---|---|

Molekularformel |

C12H8N2OS2 |

Molekulargewicht |

260.3 g/mol |

IUPAC-Name |

4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C12H8N2OS2/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16)/b7-5- |

InChI-Schlüssel |

TZMYVTIZPGJYJU-ALCCZGGFSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC(=S)S3)O)C=N2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Biological activity of 5-(3-indolylmethylene)-rhodanine derivatives

An In-Depth Technical Guide to the Biological Activity of 5-(3-Indolylmethylene)-Rhodanine Derivatives

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient lead generation. The rhodanine core, a five-membered thiazolidin-4-one heterocycle, represents one such scaffold.[1][2] Its synthetic tractability and capacity for diverse substitutions have made it a focal point of medicinal chemistry for decades.[3][4] When combined with another quintessential pharmacophore, the indole nucleus, the resulting 5-(3-indolylmethylene)-rhodanine derivatives emerge as a class of compounds with a remarkably broad and potent spectrum of biological activities.[5]

This technical guide offers a comprehensive exploration of these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological activities, underlying mechanisms of action, and critical structure-activity relationships (SAR). Furthermore, this guide provides detailed experimental protocols to empower researchers in the practical investigation of these promising molecules.

Chapter 1: The Molecular Architecture - Synthesis and Core Properties

The primary route for synthesizing 5-(3-indolylmethylene)-rhodanine derivatives is the Knoevenagel condensation. This reliable reaction involves the base-catalyzed condensation of an N-3 substituted or unsubstituted rhodanine with an indole-3-carboxaldehyde. The active methylene group at the C-5 position of the rhodanine ring readily reacts with the aldehyde to form the characteristic exocyclic double bond, yielding the target structure.

Caption: A potential mechanism of anticancer action via kinase inhibition.

The 5-ylidene rhodanine core can act as a Michael acceptor, potentially forming covalent bonds with cysteine residues in the active sites of certain enzymes. [6]However, many derivatives function as reversible, competitive inhibitors, where the planar aromatic system engages in π-stacking and hydrogen bonding interactions within the enzyme's active site. Molecular docking studies often reveal that the indole ring occupies a hydrophobic pocket while the rhodanine moiety forms key hydrogen bonds.

It is critical to acknowledge that the reactivity of the Michael acceptor system has led to concerns about 5-ene-rhodanines being Pan-Assay Interference Compounds (PAINS). [6]While this warrants careful screening for non-specific activity, numerous studies have demonstrated specific, high-affinity interactions with purified protein targets, validating the therapeutic potential of this scaffold when appropriately optimized. [7][8]

Chapter 4: Structure-Activity Relationships (SAR)

Optimizing the biological activity of the 5-(3-indolylmethylene)-rhodanine core involves systematic modification at several key positions.

Caption: Structure-Activity Relationship (SAR) map.

-

Substitution on the Indole Ring (R1): The electronic nature of substituents on the indole ring significantly impacts activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at various positions can modulate the electronic distribution of the entire conjugated system, enhancing binding affinity for specific targets. [9]2. Substitution at the N-3 Position of Rhodanine (R2): This position is a critical handle for modifying the compound's physicochemical properties and target selectivity. [1]Introducing a carboxylic acid moiety, as in rhodanine-3-acetic acid derivatives, can improve solubility and create new interactions with target enzymes, as seen with aldose reductase inhibitors. [10]3. The Exocyclic Methylene Bridge: While less commonly modified, alterations to this linker can affect the molecule's rigidity and geometry, influencing how it fits into a binding pocket.

Chapter 5: Key Experimental Protocols

To facilitate further research, this section provides validated, step-by-step methodologies for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis via Knoevenagel Condensation

This protocol describes a standard procedure for synthesizing a 5-(3-indolylmethylene)-rhodanine derivative.

Materials:

-

Indole-3-carboxaldehyde (1.0 eq)

-

Rhodanine (or N-3 substituted rhodanine) (1.0 eq)

-

Piperidine (0.1 eq, catalyst)

-

Absolute Ethanol (solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

-

To a round-bottom flask, add indole-3-carboxaldehyde (1.0 eq), rhodanine (1.0 eq), and absolute ethanol to create a slurry.

-

Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

Once complete, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration, washing with cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-(3-indolylmethylene)-rhodanine derivative.

-

Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. [11][12]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, serving as a proxy for cell viability and proliferation.

Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.

Procedure:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only).

-

Incubation: Return the plate to the incubator for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [13]

Conclusion

5-(3-indolylmethylene)-rhodanine derivatives stand out as a versatile and highly promising class of molecules in medicinal chemistry. Their straightforward synthesis, coupled with a broad and potent range of biological activities—spanning anticancer, antimicrobial, and specific enzyme inhibition—marks them as a privileged scaffold for drug discovery. [4][6]While careful evaluation is necessary to navigate potential issues of non-specific activity, the wealth of data on their structure-activity relationships provides a clear roadmap for designing next-generation therapeutics. Continued exploration of this chemical space, guided by the principles and protocols outlined in this guide, will undoubtedly unlock new and effective treatments for a multitude of human diseases.

References

-

Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). MDPI. Available at: [Link]

-

A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (2016). PubMed. Available at: [Link]

-

A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (2018). Bentham Science Publishers. Available at: [Link]

-

A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (n.d.). Bentham Science Publisher. Available at: [Link]

-

Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed. Available at: [Link]

-

Synthesis and Antitumor Activity of Some Rhodanine Derivatives. (2020). Connect Journals. Available at: [Link]

-

Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. (n.d.). Scite. Available at: [Link]

-

In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. (2016). PLOS ONE. Available at: [Link]

-

Antimicrobial agents containing indole and rhodanine ring... (n.d.). ResearchGate. Available at: [Link]

-

Rhodanine as a Privileged Scaffold in Drug Discovery. (n.d.). PubMed. Available at: [Link]

-

Rhodanine derivatives as inhibitors of JSP-1. (2005). PubMed. Available at: [Link]

-

Novel rhodanines with anticancer activity: design, synthesis and CoMSIA study. (n.d.). RSC Publishing. Available at: [Link]

-

Rhodanine as a Privileged Scaffold in Drug Discovery. (2012). ResearchGate. Available at: [Link]

-

Anticancer Profile of Rhodanines. (2022). Encyclopedia.pub. Available at: [Link]

-

ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES. (2023). Semantic Scholar. Available at: [Link]

-

Evaluation of rhodanine indolinones as AANAT inhibitors. (2025). PMC. Available at: [Link]

-

Spectral Characteristic and Preliminary Anticancer Activity in vitro of Selected Rhodanine-3-carboxylic Acids Derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. (n.d.). PMC. Available at: [Link]

-

Mechanism of rhodanine derivative compounds. (n.d.). ResearchGate. Available at: [Link]

-

Recent developments with rhodanine as a scaffold for drug discovery. (2017). PubMed. Available at: [Link]

-

Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2022). MDPI. Available at: [Link]

-

Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (n.d.). PMC. Available at: [Link]

-

(PDF) Recent developments with rhodanine as a scaffold for drug discovery. (2017). ResearchGate. Available at: [Link]

-

Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. (2022). MDPI. Available at: [Link]

-

Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (2022). Semantic Scholar. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodanine as a privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments with rhodanine as a scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rhodanine derivatives as inhibitors of JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids [ouci.dntb.gov.ua]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 12. Evaluation of rhodanine indolinones as AANAT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Early-Stage Research Guide: Rhodanine, 5-(3-indolylmethylene)-

Executive Summary: The "Privileged" vs. "Promiscuous" Paradox

The scaffold 5-(3-indolylmethylene)rhodanine represents a classic duality in early-stage drug discovery. Structurally, it fuses the electronic richness of the indole ring (a master pharmacophore in oncology and neurology) with the rhodanine core (2-thioxothiazolidin-4-one).

-

The Potential: This conjugate exhibits low-micromolar to nanomolar activity against specific kinases (DYRK1A, PIM-1, EGFR), bacterial MurB ligases, and fungal biofilms.[1] The indole moiety provides crucial hydrophobic interactions within ATP-binding pockets, while the rhodanine ring offers hydrogen bond acceptors/donors.[1]

-

The Risk: Rhodanines are the archetypal PAINS (Pan-Assay Interference Compounds) .[1] They act as Michael acceptors, chelate transition metals, and aggregate in aqueous buffers, leading to false-positive readouts in High-Throughput Screening (HTS).[1]

Core Directive: This guide provides a rigorous framework to synthesize this molecule and, critically, to validate its activity. Research on this scaffold is wasted without an integrated "de-risking" strategy.[1]

Chemical Synthesis & Optimization

The synthesis relies on the Knoevenagel condensation .[2][3][4] While classical methods use piperidine in ethanol, early-stage research should prioritize higher purity and "green" efficiency to minimize solvent contaminants that complicate biological assays.[1]

Optimized Synthetic Pathway (Microwave-Assisted)[5]

The reaction involves the nucleophilic attack of the rhodanine C-5 position on the indole-3-carboxaldehyde carbonyl, followed by dehydration.

Reaction Scheme:

Key Mechanistic Insight: The exocyclic double bond formed is a "push-pull" alkene. The indole nitrogen donates electron density (push), while the rhodanine carbonyl/thiocarbonyl groups withdraw it (pull).[1] This conjugation is responsible for both its biological affinity and its reactivity (Michael acceptor status).[1]

Visualization: Synthesis & Purification Workflow[1]

Caption: Figure 1. Comparative workflow for classical reflux vs. microwave-assisted synthesis. Microwave irradiation significantly reduces reaction time and improves yield.

The PAINS Conundrum: De-risking Strategy

This is the most critical section for early-stage research. You must prove your molecule is a specific binder, not a nuisance compound.[1]

Mechanisms of Interference[1][6][7]

-

Covalent Modification: The exocyclic double bond can react with cysteine residues (thiols) on proteins via Michael addition.[1]

-

Colloidal Aggregation: At micromolar concentrations, these hydrophobic molecules form aggregates that sequester enzymes non-specifically.[1]

-

Photometric Interference: The conjugated system absorbs light in the UV-Vis range, potentially overlapping with assay readouts.[1]

Mandatory Validation Logic

Do not proceed to animal models until the compound passes the "Triad of Truth" :

-

Detergent-Based Counter-Screen: Activity must persist in the presence of 0.01% - 0.1% Triton X-100 (disrupts aggregates).

-

Thiol Reactivity Check: Incubate with excess GSH (glutathione) or NAC (N-acetylcysteine).[1] If activity vanishes, it is likely a covalent non-specific binder.[1]

-

Biophysical Confirmation: Use SPR (Surface Plasmon Resonance) or NMR to prove 1:1 binding stoichiometry.[1]

Visualization: The "Go/No-Go" Decision Tree

Caption: Figure 2. The "Triad of Truth" validation cascade. This logic filter removes 90% of rhodanine false positives before resource-intensive steps.

Biological Applications & Efficacy Data[8][9][10]

When validated, 5-(3-indolylmethylene)rhodanine derivatives show genuine promise in two specific domains.

Oncology: Kinase Inhibition

The scaffold mimics the ATP purine ring.[1]

-

Target: DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A).

-

Mechanism: Competitive inhibition at the ATP binding site.[1]

-

SAR Insight: Substitution at the Indole-N1 position (e.g., methyl, benzyl) often improves selectivity and membrane permeability.[1]

Antimicrobial: MurB Inhibition[1]

-

Target: UDP-N-acetylenolpyruvylglucosamine reductase (MurB).

-

Mechanism: Disruption of peptidoglycan biosynthesis.[1]

-

Efficacy: Often active against MRSA (Methicillin-Resistant S. aureus) where traditional lactams fail.[1]

Comparative Activity Data (Representative)

| Derivative Modification (Indole-N1) | Target | IC50 / MIC | Mechanism Note |

| -H (Unsubstituted) | DYRK1A | 0.6 µM | Potent, but poor solubility. |

| -CH3 (Methyl) | DYRK1A | 1.2 µM | Improved cell permeability. |

| -Benzyl | S. aureus | 4 µg/mL | High lipophilicity aids cell wall penetration. |

| -H (Unsubstituted) | E. coli MurB | >50 µM | Generally inactive against Gram-negatives (efflux). |

Detailed Experimental Protocols

Synthesis of 5-(3-indolylmethylene)-2-thioxothiazolidin-4-one

Objective: Produce high-purity scaffold free of metal catalysts.

Reagents:

-

Indole-3-carboxaldehyde (1.45 g, 10 mmol)

-

Rhodanine (1.33 g, 10 mmol)[1]

-

Sodium Acetate (anhydrous, 2.5 g, 30 mmol)[1]

-

Glacial Acetic Acid (30 mL)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve the rhodanine and sodium acetate in glacial acetic acid.

-

Addition: Add indole-3-carboxaldehyde in one portion.

-

Reflux: Heat the mixture to reflux (118°C) for 3 hours. The solution will darken to a deep yellow/orange.[1]

-

Precipitation: Pour the hot reaction mixture into 200 mL of ice-cold water with vigorous stirring. A heavy yellow precipitate will form immediately.[1]

-

Filtration: Filter via Buchner funnel. Wash the cake 3x with cold water and 1x with cold ethanol (to remove unreacted aldehyde).

-

Recrystallization: Recrystallize from hot ethanol or acetic acid to yield bright yellow needles.[1]

-

Yield Expectation: 75-85%.

Aggregation Counter-Screen (DLS Assay)

Objective: Determine if the "hit" is a colloidal aggregate.

Procedure:

-

Prepare compound solutions at 10 µM, 50 µM, and 100 µM in assay buffer (e.g., PBS, pH 7.4).

-

Measurement: Use Dynamic Light Scattering (DLS).[1]

-

Criteria:

-

Monomeric (Good): Particle size < 1-2 nm.

-

Aggregated (Bad): Particle size > 50-100 nm (scattering intensity scales with

, so aggregates are obvious).[1]

-

-

Rescue: Repeat with 0.01% Triton X-100.[1] If the particle size signal disappears but biological inhibition remains, the compound is likely a true binder.[1]

References

-

Synthesis & SAR: Molecules. "Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives." (2022). Link[1]

-

PAINS Mechanism: Journal of Medicinal Chemistry. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." (2010).[1] Link[1]

-

Anticancer Activity: Encyclopedia. "Anticancer Profile of Rhodanines." (2022).[1][5] Link

-

Green Chemistry Protocol: Der Pharma Chemica. "Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation." (2011).[1] Link

-

Antimicrobial Targets: MDPI. "Rhodanine Derivatives as Antimicrobial Agents: Importance of the Indole Ring." (2022).[1] Link[1]

Sources

Methodological & Application

Application Note: Protocol for Using Rhodanine, 5-(3-indolylmethylene)- in Mammalian Cell Culture

Abstract & Mechanistic Overview

Rhodanine, 5-(3-indolylmethylene)- (also known as 5-(1H-Indol-3-ylmethylene)-2-thioxo-4-thiazolidinone) is a bioactive heterocyclic compound widely explored in drug discovery. It serves as a privileged scaffold for developing inhibitors against PIM kinases , DYRK1A , PI3K , and bacterial DNA gyrase .

Despite its utility, this compound class is frequently categorized as PAINS (Pan-Assay Interference Compounds) due to the reactivity of the exocyclic double bond (Michael acceptor) and the thioxo group. In cell culture, it can exhibit promiscuous activity via protein aggregation, redox cycling, or covalent modification of thiols.

This protocol is designed to isolate specific biological activity from non-specific artifacts. It emphasizes strict solubility controls, light protection, and validation assays to ensure data integrity.

Core Signaling Mechanism (PIM-1/Pathway Modulation)

The primary interest in this scaffold often lies in its ability to inhibit serine/threonine kinases. The diagram below illustrates the downstream effects of PIM-1 inhibition by indole-rhodanine derivatives.

Figure 1: Proposed mechanism of action for PIM-1 kinase inhibition. The compound prevents the phosphorylation of Bad and p21, restoring apoptotic signaling and cell cycle checkpoints.

Preparation & Handling (Critical "Pre-Flight" Check)

Rhodanine derivatives are lipophilic (clogP > 3-5) and sensitive to photo-oxidation. Improper handling leads to precipitation and "false" cytotoxicity.

Solubility & Stock Preparation

-

Solvent: 100% Dimethyl Sulfoxide (DMSO). Ethanol is generally insufficient.

-

Stock Concentration: Prepare a 10 mM or 20 mM master stock.

-

Stability: Light Sensitive. The exocyclic double bond can isomerize or degrade under ambient light.

-

Action: Wrap all tubes in aluminum foil.

-

Storage: -20°C in single-use aliquots. Avoid freeze-thaw cycles.

-

The "Visual Precipitate" Test

Before adding to cells, you must verify solubility in the culture medium.

-

Prepare a mock dilution of the highest intended concentration (e.g., 50 µM) in your specific cell culture medium (containing serum).

-

Incubate at 37°C for 30 minutes.

-

Inspect under a microscope (40x).

-

Result: If micro-crystals or oily droplets are visible, the compound has precipitated. You must lower the concentration or increase the DMSO percentage (do not exceed 0.5% final DMSO).

Core Protocol: Cytotoxicity & Proliferation Assay

This protocol uses a standard MTT/MTS format but includes specific controls for rhodanine interference.

Warning: Rhodanine derivatives are often yellow/orange/red. They absorb light between 350–450 nm and can have tails extending to 550 nm. This overlaps with the MTT readout (570 nm).

-

Recommendation: Use a luminescent assay (e.g., CellTiter-Glo) if possible. If using MTT, include a "Compound Only" blank.

Experimental Workflow

Figure 2: Experimental workflow emphasizing the wash step to remove colored compound residues before absorbance reading.

Step-by-Step Procedure

Materials:

-

Target Cells (e.g., MCF-7, A549, or Jurkat).

-

Compound Stock (10 mM in DMSO).

-

Assay Reagent (MTT, MTS, or CellTiter-Glo).

-

PBS (Phosphate Buffered Saline).

Steps:

-

Seeding: Plate cells (3,000–5,000 cells/well) in 100 µL medium. Incubate 24h to adhere.

-

Dilution Plate: In a separate sterile plate, prepare 2X concentrations of the compound in medium.

-

Range: 0, 1, 5, 10, 25, 50, 100 µM.

-

Vehicle Control: Medium + DMSO (matched to highest concentration, e.g., 0.5%).

-

-

Treatment: Remove old medium from cells (or add 100 µL of 2X stock to existing 100 µL if suspension cells).

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO2. Keep plate in the dark (wrap in foil if incubator has a glass door).

-

Wash (Critical for MTT):

-

If using a colorimetric assay, carefully aspirate the medium containing the colored rhodanine compound.

-

Wash once gently with 100 µL warm PBS.

-

Add fresh medium (phenol-red free preferred) before adding MTT reagent.

-

-

Readout: Add assay reagent, incubate 1-4h, and read signal.

Advanced Validation: Western Blotting

To confirm the compound is acting via a specific kinase mechanism (e.g., PIM-1 inhibition) rather than general toxicity, you must assess phosphorylation markers.

Target Markers:

-

PIM-1 Inhibition: Look for reduced p-Bad (Ser112) or p-4E-BP1.

-

PI3K/Akt Inhibition: Look for reduced p-Akt (Ser473).

Protocol Modifications:

-

Scale Up: Use 6-well plates (300,000 cells/well).

-

Short Exposure: Kinase inhibition happens fast. Treat cells for 2, 6, and 24 hours to capture the signaling window.

-

Lysis: Use RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve phosphorylation states.

Data Analysis & Troubleshooting

Quantitative Summary Table

| Parameter | Recommended Value / Observation | Notes |

| Typical IC50 | 1 – 15 µM | Highly dependent on cell line and specific indole substitution. |

| Max Solubility | ~50 – 100 µM in medium | Precipitates easily. Check visually. |

| Absorbance | Can interfere with colorimetric assays. | |

| Vehicle Limit | < 0.5% DMSO | Higher DMSO can mask specific effects. |

Troubleshooting "PAINS" Artifacts

If you observe activity, you must rule out non-specific chemistry.[1]

-

The Thiol Test: Add 1 mM DTT or N-acetylcysteine (NAC) to the medium during treatment.

-

Logic: If the compound works by covalently modifying proteins (Michael addition), excess thiol (NAC) will quench the drug, abolishing the effect.

-

Interpretation: If NAC rescues the cells completely, your compound may be acting as a non-specific alkylator rather than a specific inhibitor.

-

References

-

Mechanism of Action (PIM Kinase): Chen, J., et al. (2011). "Structure-based design of 5-(3-indolylmethylene)-rhodanine derivatives as potent PIM-1 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

PAINS & Rhodanine Liabilities: Baell, J. B., & Holloway, G. A. (2010).[2] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[1][3] Journal of Medicinal Chemistry.

-

Antimicrobial & Cytotoxicity Profiles: Abbas, S. E., et al. (2013). "Synthesis and biological evaluation of new 5-(3-indolylmethylene)-4-oxo-2-thioxothiazolidin-3-yl alkanecarboxylic acids." Chemical & Pharmaceutical Bulletin.

-

General Cell Culture Protocols: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual.

Sources

Application Note: High-Throughput Screening Strategies for Modulators of Protein-Protein Interactions Using Rhodanine-Based Scaffolds

Abstract

The rhodanine core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a foundational structure for compound libraries aimed at discovering novel therapeutics.[1][2] Derivatives, such as 5-(3-indolylmethylene)-rhodanine, have been identified as hits in numerous high-throughput screening (HTS) campaigns against a wide array of biological targets, including enzymes and protein-protein interactions (PPIs).[3][4] However, the rhodanine moiety is also a well-documented Pan Assay Interference Compound (PAINS), prone to generating false-positive results through non-specific mechanisms.[5][6] This application note provides a comprehensive guide for researchers utilizing rhodanine-based libraries in HTS. We present an in-depth protocol for a Fluorescence Polarization (FP) assay, a robust method for screening PPI inhibitors.[7][8] Critically, we emphasize a mandatory, multi-step hit validation workflow designed to eliminate common artifacts such as aggregation and photometric interference, ensuring the identification of true, specific modulators.

The Rhodanine Scaffold: A Double-Edged Sword in HTS

The utility of the rhodanine scaffold stems from its versatile chemistry. The core structure can be readily modified at the N-3 and C-5 positions, allowing for the creation of large, diverse chemical libraries.[2] This structural diversity enables interaction with a wide range of protein targets, leading to activities from antimicrobial to anticancer.[3][9]

The PAINS Conundrum: Navigating Non-Specific Activity

A significant challenge in screening rhodanine-based compounds is their propensity for non-specific activity. An awareness of these mechanisms is the first line of defense against misleading results.

-

Compound Aggregation: At certain concentrations, many rhodanine derivatives form sub-micrometer aggregates that sequester and denature proteins, leading to apparent inhibition in biochemical assays.[5] This is a frequent source of false positives in HTS campaigns.

-

Chemical Reactivity: The exocyclic double bond at the C-5 position can act as a Michael acceptor, enabling covalent modification of proteins, particularly nucleophilic residues like cysteine.[5][6] While covalent inhibition can be a valid therapeutic strategy, it must be distinguished from non-specific reactivity.

-

Photometric Interference: Many rhodanine derivatives are colored and/or fluorescent, which can directly interfere with optical assay readouts (e.g., absorbance, fluorescence, luminescence) if not properly controlled for.[5]

Therefore, a screening campaign for rhodanine-based molecules is only as reliable as its validation cascade. A primary "hit" should be considered a preliminary finding until it has passed a rigorous series of validation and counter-screening assays.

Designing a Robust HTS Campaign for Rhodanine-Based Libraries

A successful HTS campaign requires careful planning, from initial assay choice to the final hit validation workflow. The goal is to maximize the chances of finding true positives while systematically eliminating artifacts.

Assay Selection: Fluorescence Polarization for PPIs

Protein-protein interactions are a challenging but highly valuable class of drug targets.[10][11] Fluorescence Polarization (FP) is a homogeneous, solution-based technique well-suited for HTS of PPI modulators.[8]

Principle: The assay monitors the binding of a small, fluorescently labeled peptide or molecule (the "tracer") to a larger protein partner.

-

When the tracer is unbound and free in solution, it tumbles rapidly, and its emitted light is largely depolarized when excited with plane-polarized light.

-

When the tracer binds to the much larger protein, its tumbling slows dramatically. The emitted light remains highly polarized.

-

A competitive inhibitor, such as a hit from a rhodanine library, will displace the tracer from the protein, causing the polarization value to decrease.

This method is highly amenable to automation in 384-well or 1536-well formats and provides a direct measure of binding disruption at the target interface.[12]

HTS Workflow for Identification of a Validated Hit

The following diagram illustrates a comprehensive workflow designed to identify specific, non-artifactual inhibitors from a rhodanine compound library.

Caption: HTS workflow from primary screen to validated lead.

Detailed Protocol: HTS for PPI Inhibitors using Fluorescence Polarization

This protocol describes a representative FP competition assay to screen for inhibitors of a hypothetical PPI between Protein A and a peptide derived from its binding partner, Protein B (Peptide B). 5-(3-indolylmethylene)-rhodanine is used here as an example test compound.

Reagents and Materials

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20, pH 7.4.

-

Protein A: Purified target protein, concentration determined by A280.

-

Tracer (FITC-Peptide B): Protein B-derived peptide labeled with fluorescein isothiocyanate (FITC).

-

Test Compound: 5-(3-indolylmethylene)-rhodanine dissolved in 100% DMSO.

-

Plates: Black, low-volume, non-binding surface 384-well plates.[12]

-

Instrumentation: Microplate reader capable of measuring fluorescence polarization.

Step-by-Step Assay Procedure

-

Protein A and Tracer Preparation:

-

Determine the dissociation constant (Kd) of the Protein A / FITC-Peptide B interaction via saturation binding experiments.

-

For the inhibition assay, prepare a 2X working solution of Protein A and a 2X working solution of FITC-Peptide B in Assay Buffer. The optimal concentrations are typically at or below the Kd value to maximize sensitivity to competitive inhibitors.[8]

-

-

Compound Plating:

-

Using an acoustic liquid handler or pin tool, dispense 50 nL of test compounds from the rhodanine library source plate into the wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL final assay volume.

-

Dispense 50 nL of DMSO into control wells.

-

-

Assay Controls:

-

Negative Control (0% Inhibition): Wells containing DMSO, Protein A, and FITC-Peptide B. Represents the maximum polarization signal.

-

Positive Control (100% Inhibition): Wells containing DMSO, FITC-Peptide B, but no Protein A. Represents the minimum polarization signal.

-

-

Reagent Addition:

-

Add 2.5 µL of the 2X Protein A solution to all wells except the positive controls. Add 2.5 µL of Assay Buffer to the positive control wells.

-

Add 2.5 µL of the 2X FITC-Peptide B solution to all wells.

-

-

Incubation and Measurement:

-

Seal the plate, centrifuge briefly (e.g., 1 min at 1000 x g) to ensure all components are mixed.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).[12]

-

Data Analysis

-

Calculate Percent Inhibition:

-

% Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])

-

Where mP is the millipolarization value.

-

-

Determine Assay Quality (Z'-factor):

-

Z' = 1 - [(3 * (SD_negative + SD_positive)) / |(Mean_negative - Mean_positive)|]

-

An assay is considered robust for HTS if Z' ≥ 0.5.

-

-

Dose-Response Curves:

-

For primary hits, perform a serial dilution of the compound (e.g., 11-point, 1:3 dilution) and repeat the assay.

-

Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mandatory Hit Validation & Counter-Screening

A compound is not a "validated hit" until it has passed through a rigorous triage process designed to eliminate artifacts.

Orthogonal, Label-Free Confirmation

To confirm that the compound directly binds to the target protein and is not an artifact of the FP assay format, use a biophysical method that relies on a different physical principle.

-

Surface Plasmon Resonance (SPR): Immobilize Protein A on a sensor chip and flow the compound over the surface to measure binding kinetics (ka, kd) and affinity (KD). This provides direct evidence of a physical interaction.

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the compound to the target protein in solution, providing a complete thermodynamic profile of the interaction.

Counter-Screening for Non-Specific Activity

| Counter-Screen | Purpose | Protocol | Interpretation |

| Detergent Test | To identify aggregation-based inhibitors. | Re-run the primary FP assay in the presence of 0.01% Triton X-100. | A significant rightward shift (e.g., >10-fold increase) in the IC50 value suggests the compound's activity was due to aggregation.[5] |

| Promiscuity Screen | To assess target selectivity. | Test the compound's activity against an unrelated protein target using a similar assay format. | Activity against multiple, unrelated targets suggests a non-specific mechanism of action. |

| Photometric Scan | To check for optical interference. | Measure the absorbance and fluorescence spectra of the compound at the screening concentration. | Significant absorbance or fluorescence at the assay's excitation/emission wavelengths indicates potential for direct optical interference. |

Data Summary for a Hypothetical Hit

The table below illustrates an ideal data profile for a validated hit versus a common artifact.

| Parameter | Compound X (Validated Hit) | Compound Y (Aggregator Artifact) |

| Primary FP IC50 | 2.5 µM | 3.1 µM |

| FP IC50 (+0.01% Triton X-100) | 2.8 µM | > 50 µM |

| SPR Binding (KD) | 3.2 µM | No Binding Detected |

| Counter-Screen Target Z IC50 | > 100 µM | 5.5 µM |

| Conclusion | Validated Hit | False Positive (Aggregator) |

Context: Inhibition of a Hypothetical Ras-Effector PPI

To illustrate the therapeutic relevance, consider our hypothetical PPI target is the interaction between activated Ras and its effector, Raf kinase. Disrupting this interaction is a key goal in cancer therapy. An inhibitor identified through this screening protocol would function by blocking a critical node in this oncogenic signaling pathway.

Caption: Inhibition of the Ras-Raf interaction by a validated hit.

Conclusion

The 5-(3-indolylmethylene)-rhodanine structure represents a valuable chemical scaffold for HTS campaigns aimed at discovering novel therapeutic agents. Its chemical tractability allows for the creation of diverse libraries capable of modulating complex biological targets like PPIs. However, the high potential for assay interference necessitates a rigorous and uncompromising approach to hit validation. By employing robust primary assays, such as Fluorescence Polarization, and coupling them with a mandatory cascade of orthogonal and counter-screening assays, researchers can confidently distinguish true, specific inhibitors from PAINS artifacts. This disciplined methodology is essential for translating the potential of the rhodanine scaffold into credible, validated lead compounds for drug discovery.

References

- Tomašić, T., and Mašič, L. P. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Bentham Science Publishers.

-

Kaur, R., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549. [Link]

-

Tomašić, T., and Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549-560. [Link]

-

Asl, M. A., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 1726-1736. [Link]

-

Verma, G., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8027. [Link]

-

Patti, A. M., et al. (2012). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 17(11), 12852-12874. [Link]

-

Arkin, M. R., et al. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. Assay Guidance Manual. [Link]

-

Macpherson, I. R., et al. (2011). The Rhodadyns, a New Class of Small Molecule Inhibitors of Dynamin GTPase Activity. ACS Medicinal Chemistry Letters, 2(10), 756-760. [Link]

-

Miller, M. B., and Shair, M. D. (2019). Development of protein-protein interaction inhibitors for the treatment of infectious diseases. Current Opinion in Chemical Biology, 52, 114-123. [Link]

-

Domainex. Protein-Protein Interactions | PPI Drug Discovery. Domainex. [Link]

-

Milic, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Current Issues in Molecular Biology, 45(4), 3027-3042. [Link]

-

Reaction Biology. (2025). Protein-Protein Interaction Assays: Illuminating the Science Behind LinkLight. Reaction Biology. [Link]

-

Verma, G., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Semantic Scholar. [Link]

-

Hayes, M. P., et al. (2022). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers in Pharmacology, 13, 982293. [Link]

-

Laleu, B., et al. (2021). High Throughput Screening to Identify Selective and Nonpeptidomimetic Proteasome Inhibitors As Antimalarials. ACS Infectious Diseases, 7(7), 1957-1967. [Link]

-

Tran, N. H., et al. (2014). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Supporting Information. [Link]

-

Mo, G., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 11(1), 55-73. [Link]

-

Courdavault, S., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(49), 15945-15954. [Link]

-

Dmytriv, Y., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Pharmaceuticals, 16(3), 391. [Link]

-

Tomašić, T., and Mašič, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. [Link]

-

Szychlinska, M. A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules, 27(12), 3750. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]

- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of protein-protein interaction inhibitors for the treatment of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein-Protein Interactions | PPI Drug Discovery | Domainex [domainex.co.uk]

- 12. rsc.org [rsc.org]

Application Notes and Protocols for Rhodanine, 5-(3-indolylmethylene)- in Cancer Cell Line Research

Introduction: Targeting Cancer with a Privileged Scaffold

The rhodanine core is a well-established "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to multiple biological targets. When combined with an indole moiety, as in Rhodanine, 5-(3-indolylmethylene)-, it creates a class of compounds with significant potential in oncology research. The indole group itself is found in many natural and synthetic molecules that induce apoptosis and cell cycle arrest in cancer cells.[1] This document provides an in-depth guide for researchers on the application of Rhodanine, 5-(3-indolylmethylene)- and its derivatives, detailing its mechanism of action and providing robust protocols for its evaluation in cancer cell lines.

Derivatives of this compound have demonstrated potent cytotoxic and pro-apoptotic effects across a wide range of human cancer cell lines, including but not limited to, colon (HCT-116, HT-29), breast (MCF-7, MDA-MB-231), prostate (DU-145, PC-3), lung (A549), and leukemia (HL-60, K-562).[2][3][4][5] The primary mechanism of action is the induction of programmed cell death, or apoptosis, making it a valuable tool for investigating cancer cell biology and a promising lead for drug development.[6][7]

Molecular Mechanism of Action: Inducing Apoptosis

Rhodanine, 5-(3-indolylmethylene)- and its analogs primarily exert their anticancer effects by triggering apoptosis through multiple, interconnected signaling pathways. The core of this activity lies in its ability to disrupt the delicate balance between pro-survival and pro-apoptotic proteins within the cancer cell.

Key Signaling Pathways

-

The Intrinsic (Mitochondrial) Pathway: This is a major route of apoptosis induction for rhodanine compounds.[4] The compound perturbs the mitochondrial outer membrane potential, leading to the release of key apoptotic factors like cytochrome c, Apoptosis Inducing Factor (AIF), and Endonuclease G (Endo G) into the cytoplasm.[4] This release is tightly regulated by the Bcl-2 family of proteins. Rhodanine derivatives have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[8][9][10] The resulting increase in the Bax/Bcl-2 ratio is a critical event that commits the cell to apoptosis. Once in the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9, triggering a cascade of executioner caspases.[11]

-

The Extrinsic (Death Receptor) Pathway: Some rhodanine derivatives can also engage the extrinsic pathway by activating death receptors on the cell surface, leading to the activation of caspase-8.[4] Activated caspase-8 can then directly cleave and activate executioner caspases or cleave the Bid protein to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.

-

Caspase Cascade and Execution: Both intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7.[11][12] These enzymes are the workhorses of apoptosis, cleaving a multitude of cellular substrates. A key substrate is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis and serves as a robust biochemical marker.[12][13]

-

Endoplasmic Reticulum (ER) Stress: Evidence suggests that some rhodanine derivatives can induce ER stress, leading to an unfolded protein response (UPR).[4] This involves the activation of sensor proteins like IRE-1α and PERK. Prolonged ER stress triggers apoptosis through the activation of caspase-12 and an increase in intracellular calcium levels, which further contributes to mitochondrial dysfunction.[4]

Quantitative Data Summary

The cytotoxic efficacy of Rhodanine, 5-(3-indolylmethylene)- and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. These values vary depending on the specific chemical structure and the cancer cell line being tested.

| Compound Class | Cancer Cell Line | IC50 (µM) Range | Reference(s) |

| 5-indolylmethylene-rhodanine derivatives | Colon (HCT-116, HT-29) | 10 - 32 | [2][4][7] |

| 5-indolylmethylene-rhodanine derivatives | Breast (MCF-7, MDA-MB-231) | 2 - 81 (concentration-dependent % inhibition) | [2][7][14] |

| 5-indolylmethylene-rhodanine derivatives | Prostate (DU-145) | < 10 | [2][3] |

| 5-indolylmethylene-rhodanine derivatives | Leukemia (K562) | ~83 | [15] |

| Quinoline-rhodanine hybrids | Gastric (HGC) | 7.2 - 9.7 | [3] |

| Rhodanine-3-carboxylic acid derivatives | Ovarian (A2780) | 3.3 - 4.4 | [2] |

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, cell density). The values presented are a representative range from the literature.

Experimental Protocols

Here we provide detailed, field-proven protocols for evaluating the anticancer effects of Rhodanine, 5-(3-indolylmethylene)-.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16] Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[16]

Principle: The quantity of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the formazan solution, one can determine the inhibitory effect of the compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Rhodanine, 5-(3-indolylmethylene)- (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[17] Include wells for vehicle control (DMSO) and blank (medium only).

-

Incubation: Culture the cells overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Rhodanine, 5-(3-indolylmethylene)- in complete medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Exposure: Incubate the plate for a desired period, typically 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.[18][19]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[16]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.[16]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of Apoptosis Markers by Western Blot

Western blotting is a powerful technique to detect and quantify changes in the expression levels of specific proteins involved in apoptosis.[12][13] This protocol allows for the direct visualization of the molecular events triggered by the compound.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to apoptotic markers. Secondary antibodies conjugated to an enzyme are then used for detection via chemiluminescence.[13]

Materials:

-

Cells cultured in 6-well plates or 10 cm dishes

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with Rhodanine, 5-(3-indolylmethylene)- at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting and Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.[12]

-

Add an appropriate volume of ice-cold RIPA buffer to each plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[12]

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000) for 1 hour at room temperature.[12]

-

Washing: Repeat the washing step as described above.

-

Detection: Add ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.[12]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[12] An increase in the Bax/Bcl-2 ratio and the appearance of cleaved caspase-3 and cleaved PARP bands are indicative of apoptosis.[9][13]

References

-

Song, X., & Zhu, J. F. (2020). Synthesis and Antitumor Activity of Some Rhodanine Derivatives. Indian Journal of Heterocyclic Chemistry, 30(02), 307-312. Retrieved from [Link]

-

Konechnyi, Y., & Lesyk, R. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Retrieved from [Link]

-

Demirci, S., Köprülü, T. K., Mermer, A., & Yılmaz, G. T. (2024). Synthesis, Biological Investigation, and Molecular Docking of Novel Benzimidazole-Hydrazone Hybrids as Potential Anticancer Agent Candidates. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The MTT assay of rhodanine derivative 1 for measuring cell viability. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro viability assessment of RhodOA and rhodamine B (20, 40, 60, 80.... ResearchGate. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. Retrieved from [Link]

-

Kantevari, S., et al. (2010). 5-Isopropylidene-3-ethyl rhodanine induce growth inhibition followed by apoptosis in leukemia cells. European Journal of Medicinal Chemistry, 45(7), 2748-52. Retrieved from [Link]

-

ResearchGate. (n.d.). Dose response curve of rhodanine derivatives on human cancer cell lines.... ResearchGate. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Retrieved from [Link]

-

Kim, M., et al. (2018). Novel Rhodanine Derivative...Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. NCBI Bookshelf. Retrieved from [Link]

-

Szychlinska, M. A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Retrieved from [Link]

-

Ionescu, V. G., et al. (2018). Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate. Oncology Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral Characteristic and Preliminary Anticancer Activity in vitro of Selected Rhodanine-3-carboxylic Acids Derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). General methodology for the synthesis of rhodanine and.... ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Expression of markers of apoptosis evaluated by western blot analysis.... ResearchGate. Retrieved from [Link]

-

Fares, M., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal. Retrieved from [Link]

-

Ghorab, M. M., et al. (2021). Novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles arrest cell cycle and induce cell apoptosis by inhibiting CDK2 and Bcl-2: synthesis, biological evaluation and in silico studies. PMC. Retrieved from [Link]

-

Szychlinska, M. A., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PMC. Retrieved from [Link]

-

Fares, M., et al. (2018). Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Fares, M., et al. (2018). Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. PMC. Retrieved from [Link]

-

Wang, H., et al. (2022). Cell Signaling Pathways That Promote Radioresistance of Cancer Cells. MDPI. Retrieved from [Link]

-

Kryshchyshyn-Dylevych, A., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. PMC. Retrieved from [Link]

-

Ahmad, A., et al. (2011). 3,3'-diindolylmethane inhibits migration and invasion of human cancer cells through combined suppression of ERK and AKT pathways. Oncology Reports. Retrieved from [Link]

-

Wang, Y., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. MDPI. Retrieved from [Link]

-

Dudchak, R., et al. (2025). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. MDPI. Retrieved from [Link]

Sources

- 1. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Isopropylidene-3-ethyl rhodanine induce growth inhibition followed by apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Apoptosis western blot guide | Abcam [abcam.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Rhodanine, 5-(3-indolylmethylene)- for Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides in-depth technical and practical advice for optimizing the use of Rhodanine, 5-(3-indolylmethylene)-, and its derivatives in biological assays. This class of compounds, while promising in various therapeutic areas, is notorious for producing misleading results.[1][2][3] This document is structured to help you navigate these challenges, distinguish true biological activity from artifacts, and ensure the integrity of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the use of rhodanine-based compounds.

Q1: What is Rhodanine, 5-(3-indolylmethylene)- and why is it a compound of interest?

Rhodanine, 5-(3-indolylmethylene)- belongs to a class of compounds built on a rhodanine heterocyclic core.[1] These molecules have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents, and as inhibitors of various enzymes.[4][5][6][7][8] Their appeal lies in a versatile scaffold that allows for diverse chemical modifications, making them frequent "hits" in high-throughput screening (HTS) campaigns.[2][9]

Q2: What are the primary challenges when working with this compound?

The primary challenge is that rhodanine derivatives are widely recognized as Pan-Assay Interference Compounds (PAINS).[1][2][3][10][11] This means they often appear as active compounds in many different types of assays through non-specific mechanisms rather than by specifically binding to the intended biological target. The most common cause of this false activity is the formation of colloidal aggregates in aqueous assay buffers.[12][13][14] These aggregates can sequester and denature proteins, leading to non-specific inhibition that can be easily mistaken for genuine target engagement.[2][3]

Q3: What is a safe starting concentration for my initial experiments?

A definitive starting concentration is difficult to recommend without knowing the specific assay context. However, a crucial first step is to determine the compound's Critical Aggregation Concentration (CAC). Many rhodanine derivatives form aggregates at micromolar concentrations.[12] It is advisable to start with a broad concentration range (e.g., from low nanomolar to 100 µM) in your initial dose-response experiments. If you observe activity only at higher concentrations (typically >10 µM), this is a strong indicator of potential aggregation-based artifacts.

Q4: How should I prepare and handle stock solutions to minimize problems?

Proper stock solution preparation is critical for reproducibility and for avoiding premature compound precipitation.

-

Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.

-

Stock Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% high-quality, anhydrous DMSO.

-

Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Solubility Check: Before use, always visually inspect the thawed aliquot for any signs of precipitation. If crystals are present, gently warm and vortex the solution to ensure complete dissolution.

-

Centrifugation: As a best practice, centrifuge your stock solution at high speed (e.g., >14,000 x g) for 10 minutes before making serial dilutions.[15] This can pellet any pre-existing micro-aggregates.

Part 2: Troubleshooting Guide: Is It Real Activity or an Artifact?

If your rhodanine compound shows activity, it is imperative to perform control experiments to validate the result. The following guide addresses common scenarios and provides workflows to diagnose the underlying cause.

Scenario 1: The compound is potent, but the dose-response curve is steep, or the IC50 value is inconsistent.

This is a classic sign of aggregation-based inhibition. Aggregation is a concentration-dependent phenomenon, often with a sharp threshold (the CAC), which can lead to unusually steep dose-response curves.

This workflow is designed to systematically test for the presence and influence of compound aggregates.

Caption: Troubleshooting workflow for suspected aggregation.

-

The Detergent Test: This is the most critical and accessible control experiment. Re-run your assay in the presence of a low concentration (0.01-0.05%) of a non-ionic detergent like Triton X-100 or Tween-80.[14] Detergents disrupt the formation of colloidal aggregates.[16] If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregation-based artifact.[14][16][17]

-

Dynamic Light Scattering (DLS): DLS is a biophysical method that directly detects the presence of sub-micron particles in a solution.[12][13][18] Analyzing your compound in assay buffer at concentrations where you observe inhibition can provide definitive physical evidence of aggregation.[13]

Scenario 2: The compound is active against my target and also against unrelated targets in counter-screens.

This is the hallmark of a "frequent hitter" or PAINS compound.[2][3] The promiscuous activity often stems from non-specific mechanisms like aggregation, chemical reactivity, or interference with the assay technology itself (e.g., fluorescence quenching).

-

Consult PAINS Databases: Before investing significant resources, check the structure of your compound against established PAINS filters and databases. These resources catalog chemical substructures known for assay interference.

-

Run Orthogonal Assays: Validate your hit using a different assay format for the same target. For example, if your primary screen is fluorescence-based, use a label-free method like Surface Plasmon Resonance (SPR) or a colorimetric assay for confirmation.

-

Vary Enzyme/Protein Concentration: True inhibitors that follow 1:1 binding stoichiometry should have IC50 values that are independent of the enzyme concentration (under Michaelis-Menten conditions). In contrast, the apparent potency of aggregators is often highly sensitive to the enzyme concentration; increasing the amount of enzyme can sometimes overcome the inhibition.[13]

Mechanism of Aggregation-Based Inhibition

It is crucial to understand how aggregates cause false positives. They do not typically bind to the active site in a specific, key-lock fashion. Instead, they form large colloidal particles onto which enzyme molecules are adsorbed and partially denatured, leading to a loss of activity.

Caption: Aggregation mechanism leading to non-specific inhibition.

Part 3: Essential Experimental Protocols

Here are step-by-step protocols for key validation assays.

Protocol 1: The Detergent Test for Aggregation

Objective: To determine if the observed inhibition is attenuated by a non-ionic detergent, suggesting an aggregation-based mechanism.

Materials:

-

Your rhodanine compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer.

-

10% Triton X-100 stock solution (high purity, surfactant-grade).

-

All other components of your specific biological assay (enzyme, substrate, etc.).

Procedure:

-

Prepare Assay Buffer +/- Detergent: Prepare two batches of your final assay buffer.

-

Buffer A (Control): Standard assay buffer.

-

Buffer B (+Detergent): Standard assay buffer containing a final concentration of 0.01% Triton X-100. (e.g., add 10 µL of 10% Triton X-100 stock to 9.99 mL of buffer).

-

-

Compound Dilution: Prepare identical serial dilutions of your rhodanine compound in both Buffer A and Buffer B.

-

Assay Setup: Run two parallel dose-response experiments.

-

Plate 1 (Control): Use the compound dilutions made in Buffer A.

-

Plate 2 (+Detergent): Use the compound dilutions made in Buffer B.

-

-

Execution: Add all other assay components (enzyme, substrate, etc.) as per your standard protocol to both plates.

-

Incubation & Readout: Incubate and read both plates according to your standard protocol.

-

Analysis: Plot the dose-response curves from both conditions.

Interpreting the Results:

| Observation | Interpretation | Likelihood of Artifact |

| No change in IC50 | Inhibition is likely independent of aggregation. | Low |

| Right-shift in IC50 (>10-fold) | Inhibition is strongly dependent on aggregation. | Very High |

| Complete loss of activity | Inhibition is almost certainly caused by aggregation. | Very High |

Protocol 2: Kinetic Solubility Assay

Objective: To determine the concentration at which your compound begins to precipitate out of the aqueous assay buffer over time.

Materials:

-

Your rhodanine compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer.

-

96-well clear-bottom plate.

-

Plate reader capable of measuring absorbance or light scatter.

Procedure:

-

Compound Dilution: In your assay buffer, prepare a serial dilution of your compound, starting from a high concentration (e.g., 200 µM) down to sub-micromolar levels. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

-

Initial Reading (T=0): Immediately after dilution, read the plate at a wavelength where the compound does not absorb (e.g., 600-800 nm) to get a baseline light scatter reading.

-

Incubation: Incubate the plate at the temperature of your assay (e.g., room temperature or 37°C).

-

Time-Point Readings: Take readings at several time points (e.g., 15 min, 30 min, 60 min, 120 min).

-

Analysis: Plot the change in light scatter (or absorbance) versus compound concentration for each time point. The concentration at which you see a sharp, time-dependent increase in the signal is the approximate kinetic solubility limit. Any inhibitory activity observed at concentrations above this limit should be considered highly suspect.

Part 4: Data Summary & References

Solubility & Aggregation Properties

The properties of Rhodanine, 5-(3-indolylmethylene)- can vary, but the rhodanine class generally exhibits poor aqueous solubility.

| Property | Typical Value/Observation | Significance |

| Aqueous Solubility | Generally low µM range. | Exceeding this limit leads to precipitation and aggregation. |

| LogP | Often > 3 | Indicates high lipophilicity, contributing to poor aqueous solubility. |

| CAC | Can be as low as 1-10 µM.[12] | This is the concentration where aggregation artifacts begin to dominate. |

| Appearance | Often pale yellow crystals or powder. | Colored compounds can interfere with colorimetric or fluorescent assays. |

References

- Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products. (2019). RSC Publishing.

- Rhodanine | C3H3NOS2 | CID 1201546. PubChem - NIH.

- Assay Interference by Aggregation. (2017). Assay Guidance Manual - NCBI Bookshelf.

- The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology.

- A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. PMC.

- Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2025). ResearchGate.

- Rhodanine. Wikipedia.

- Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. ResearchGate.

- Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. (2010). MDPI.

- Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2022).

- Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies | Request PDF. ResearchGate.

- Anticancer Profile of Rhodanines. (2022). Encyclopedia.pub.

- Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. PMC.

- Effect of Detergent on “Promiscuous” Inhibitors. ResearchGate.

- Effect of detergent on "promiscuous" inhibitors. (2003). PubMed.

- Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (2012). PubMed.

- It's a rhodanine... fetch the ducking stool. Molecular Design.

- Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (2012). Taylor & Francis.

- Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. (2020). SciRP.org.

- Rhodanine as a Privileged Scaffold in Drug Discovery. ResearchGate.

Sources

- 1. Rhodanine - Wikipedia [en.wikipedia.org]

- 2. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Design: It's a rhodanine... fetch the ducking stool [fbdd-lit.blogspot.com]

- 12. Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06466D [pubs.rsc.org]

- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Effect of detergent on "promiscuous" inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting 5-(3-indolylmethylene)-rhodanine Assay Variability

Status: Operational Topic: 5-(3-indolylmethylene)-rhodanine & Arylidene Rhodanine Scaffolds Ticket Priority: High (PAINS Alert) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Privileged" Scaffold Trap

Welcome to the technical support center. If you are here, you are likely observing erratic dose-response curves, time-dependent inhibition, or "flat" SAR (Structure-Activity Relationships) with your 5-(3-indolylmethylene)-rhodanine derivatives.